ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate
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Description
Ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate is a useful research compound. Its molecular formula is C13H16N4O4S2 and its molecular weight is 356.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds interact with their targets through various mechanisms, such as inhibiting enzyme activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
The physical properties of the compound, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found . These properties can influence the compound’s bioavailability.
Result of Action
Similar compounds have shown inhibitory activity against various diseases , suggesting that this compound may also have therapeutic effects.
Action Environment
The stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Properties
IUPAC Name |
ethyl 2-[[5-[(3-methylphenyl)sulfonylamino]-1H-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S2/c1-3-21-11(18)8-22-13-14-12(15-16-13)17-23(19,20)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGFKTAHARTCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NNC(=N1)NS(=O)(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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